![molecular formula C8H13NO6 B3109196 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate CAS No. 1706458-74-3](/img/structure/B3109196.png)

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate

Vue d'ensemble

Description

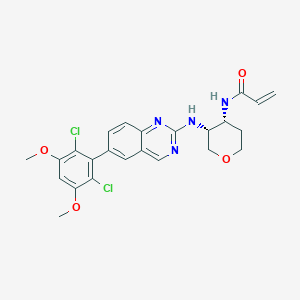

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is a chemical compound with the formula C₈H₁₃NO₆ . It has a molecular weight of 219.2 g/mol . The CAS Number for this compound is 1184185-17-8 .

Molecular Structure Analysis

The molecular structure of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Laurenço and Burgada (1976) studied the formation and transformation of spirophosphoranes, focusing on the reactions of these compounds with various ethers and enamines. They found that 1,4,6,9-tetraoxa-5-phospha(V)spiro[4,4]nonane can react with ethyl vinyl ether to form a spirophosphorane containing a P-C bond (Laurenço & Burgada, 1976).

Rearrangement Reactions

- Chlenov et al. (1978) investigated the rearrangements in 6-nitro-2,9-dioxa-1-azabicyclo[4.3.0]nonanes, leading to the formation of substituted spiro[isoxazoline-5,2′-tetrahydrofurans] (Chlenov et al., 1978).

Metal-Containing Ionic Liquids

- Zakharov et al. (2021) synthesized and studied metal-containing ionic liquids composed of various spiro cations and tetrachlorometallate anions, examining their crystal structures and thermal properties (Zakharov et al., 2021).

Organic Synthesis

- Emerson, Titus, and Jones (1998) described the synthesis of spiro compounds like 2-aza-3,4,6-trioxo-1,2-diphenylspiro[4.4]nonane and their subsequent reactions to produce other compounds (Emerson et al., 1998).

- Ribeiro et al. (1994) focused on the asymmetric synthesis of spiro-piperidine derivatives, utilizing different synthetic methods (Ribeiro et al., 1994).

Spiroannulation Methods

- Rolandsgard et al. (2005) developed an efficient method for spiroannulation, producing α,α′-difunctionalised spiro[4.5]decanes, and explored their structural assignments (Rolandsgard et al., 2005).

Heterocyclic System Synthesis

- Chlenov et al. (1977) studied the reaction of boron fluoride etherate with 2,9-dioxa-1-azabicyclo[4.3.0]nonane derivatives, leading to the formation of a new heterocyclic system (Chlenov et al., 1977).

Intramolecular Rearrangements

- Chlenov et al. (1978) again explored intramolecular rearrangements in the 6-acetyl-2,9-dioxa-1-azabicyclo[4.3.0]nonane series, revealing different reaction pathways depending on the reactants used (Chlenov et al., 1978).

Novel Synthesis Techniques

- Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and performed conformational analysis on the product (Rowicki et al., 2019).

Safety and Hazards

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is classified as an irritant . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .

Propriétés

IUPAC Name |

2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2H2O4/c1-2-9-6(3-7-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQJYPJGFDIXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CN1)COC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3109151.png)

![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)

![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B3109195.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)